tert-butyl N-[(1S)-4-[5-(3-cyano-4-isopropoxy-phenyl)-1,2,4-oxadiazol-3-yl]indan-1-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(1S)-4-[5-(3-cyano-4-isopropoxy-phenyl)-1,2,4-oxadiazol-3-yl]indan-1-yl]carbamate: is a complex organic compound with a molecular formula of C26H28N4O4 It is characterized by the presence of multiple functional groups, including a cyano group, an isopropoxy group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-4-[5-(3-cyano-4-isopropoxy-phenyl)-1,2,4-oxadiazol-3-yl]indan-1-yl]carbamate typically involves multiple steps:
Formation of the oxadiazole ring: This step usually involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.
Introduction of the indan-1-yl group: This can be achieved through a Friedel-Crafts acylation reaction, where the oxadiazole ring is reacted with an indanone derivative.
Attachment of the tert-butyl carbamate group: This step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1S)-4-[5-(3-cyano-4-isopropoxy-phenyl)-1,2,4-oxadiazol-3-yl]indan-1-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring or the indan-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
tert-butyl N-[(1S)-4-[5-(3-cyano-4-isopropoxy-phenyl)-1,2,4-oxadiazol-3-yl]indan-1-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-4-[5-(3-cyano-4-isopropoxy-phenyl)-1,2,4-oxadiazol-3-yl]indan-1-yl]carbamate involves its interaction with specific molecular targets. The cyano group and oxadiazole ring are likely involved in binding to enzymes or receptors, while the indan-1-yl group provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1S)-4-[5-(3-cyano-4-methoxy-phenyl)-1,2,4-oxadiazol-3-yl]indan-1-yl]carbamate
- tert-butyl N-[(1S)-4-[5-(3-cyano-4-ethoxy-phenyl)-1,2,4-oxadiazol-3-yl]indan-1-yl]carbamate
Uniqueness
The uniqueness of tert-butyl N-[(1S)-4-[5-(3-cyano-4-isopropoxy-phenyl)-1,2,4-oxadiazol-3-yl]indan-1-yl]carbamate lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the isopropoxy group, in particular, may influence its reactivity and binding affinity in biological systems.
Properties
IUPAC Name |
tert-butyl N-[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-15(2)32-22-12-9-16(13-17(22)14-27)24-29-23(30-34-24)20-8-6-7-19-18(20)10-11-21(19)28-25(31)33-26(3,4)5/h6-9,12-13,15,21H,10-11H2,1-5H3,(H,28,31)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRFCNMPRIMYFA-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NC(=O)OC(C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)NC(=O)OC(C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.